molecular formula C8H14O2 B1611332 4-(2-Hydroxyethyl)cyclohexanone CAS No. 32863-01-7

4-(2-Hydroxyethyl)cyclohexanone

Cat. No.: B1611332
CAS No.: 32863-01-7
M. Wt: 142.2 g/mol
InChI Key: BCEXHABGXALHQU-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)cyclohexanone is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Catalysis and Chemical Industry

4-(2-Hydroxyethyl)cyclohexanone, as a derivative of cyclohexanone, is involved in various catalytic processes. For instance, Pd nanoparticles supported on mesoporous graphitic carbon nitride show high activity in the selective formation of cyclohexanone, an important intermediate in polyamide manufacture. This catalyst achieves high conversion and selectivity under mild conditions, illustrating the potential of cyclohexanone derivatives in industrial catalysis (Wang et al., 2011).

2. Molecular and Crystal Structures

The study of molecular and crystal structures of cyclohexanone derivatives, including those similar to this compound, has been extensive. For example, research on the molecular and crystal structures of hydroxy derivatives of cyclohexanone has revealed insights into their orthorhombic crystal systems and the conformation of the cyclohexanone ring in these structures (Kutulya et al., 2008).

3. Conformational Analysis

The conformational analysis of esters of 4-hydroxy-cyclohexanone provides significant insights into the structural behavior of these compounds. This research contributes to understanding the stability and structural preferences of cyclohexanone derivatives in different conditions, which is critical for their application in various scientific fields (Kleinpeter et al., 2012).

4. Polymer Science

Cyclohexanone derivatives have applications in polymer science. For example, the synthesis of cyano-substituted polyesters, polyurethanes, and epoxy resins using cyclohexanone derivatives demonstrates their versatility in creating novel polymers with improved solubility and thermal stability (Diakoumakos & Mikroyannidis, 1994).

5. Organic Chemistry and Synthesis

In organic chemistry, the synthesis of various compounds using cyclohexanone derivatives is a significant area of study. For instance, research on the synthesis of pyrrole derivatives from O-(2-hydroxyethyl)-ketoximes, which can involve cyclohexanone, shows the importance of these derivatives in creating complex organic compounds (Dhanak et al., 1986).

Properties

IUPAC Name

4-(2-hydroxyethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-5-7-1-3-8(10)4-2-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEXHABGXALHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577027
Record name 4-(2-Hydroxyethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32863-01-7
Record name 4-(2-Hydroxyethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(1,4-Dioxaspiro[4.5]dec-8-yl)ethanol (2.70 g, 0.0145 mol) was dissolved in acetone (10.00 mL) and THF (10.00 mL) and 6.00 M HCl (6.00 mL) was added. The reaction was stirred at 25° C. for 16 hours, neutralized with NaHCO3 solution and was then extracted with ethyl acetate. The organic extracts were washed with water, and with saturated NaCl, then dried (MgSO4) and concentrated in vacuo. The crude product was used in the next reaction without further purification. 1H NMR(CDCl3): 3.75 (m, 2H), 2.36 (m, 4H), 1.20-2.13 (m, 7H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 10 g (69 mmol) of 4-(2-hydroxyethyl)cyclohexanol in 50 mL of acetic acid maintained at a temperature between 18 and 21° C. are added over 35 min 35.9 mL (79 mmol) of an aqueous sodium hypochlorite solution. The mixture is further stirred for 45 min, TLC analysis indicating disappearance of starting material. Isopropanol (0.8 mL) is added, followed 10 min later by water (75 mL) and dichloromethane (100 mL). The two phases are separated by decantation and the aqueous phase is extracted with dichloromethane (50 mL). Combined organic phases are washed with an aqueous 3N sodium hydroxide solution (70 mL). This alcaline aqueous phase is extraced back with dichloromethane (30 mL). Combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure to give 9.42 g (95%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35.9 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Hydroxyethyl)cyclohexanone
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4-(2-Hydroxyethyl)cyclohexanone
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Reactant of Route 3
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Reactant of Route 4
4-(2-Hydroxyethyl)cyclohexanone
Reactant of Route 5
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Reactant of Route 6
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